Dilithium terephthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

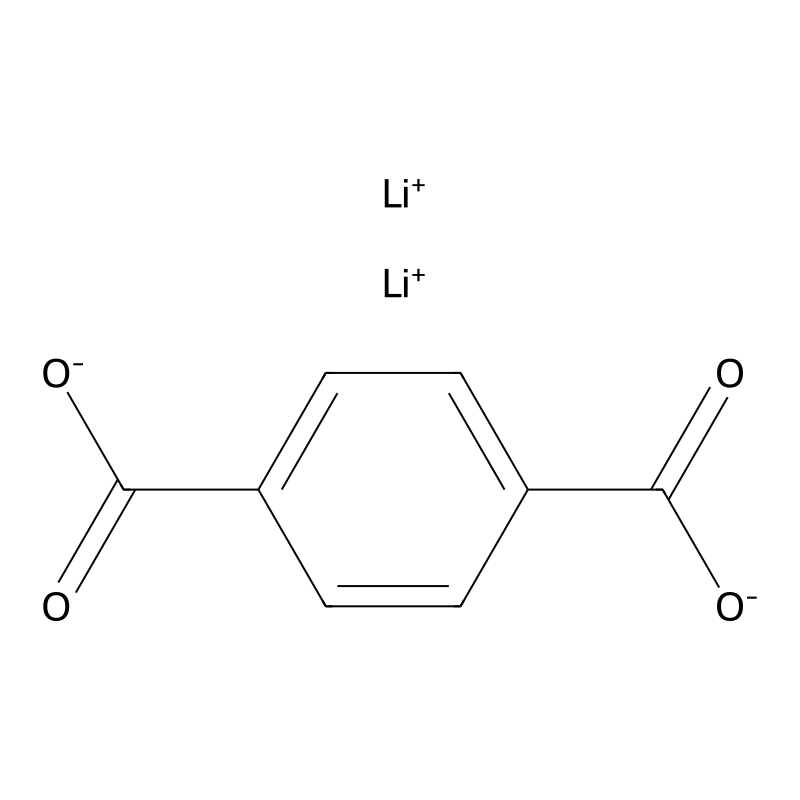

Dilithium terephthalate is an organic compound characterized by its unique structure, comprising two lithium ions coordinated with terephthalate, a dicarboxylic acid derivative. The chemical formula for dilithium terephthalate is . This compound exhibits interesting electrochemical properties, making it a candidate for applications in energy storage systems, particularly lithium-ion batteries. Its stability and behavior under various conditions have been subjects of extensive research, revealing polymorphism that affects its electrochemical performance .

Dilithium terephthalate can be synthesized through several methods:

- Acid-Base Neutralization: This method involves the reaction of terephthalic acid with lithium hydroxide in an aqueous solution, resulting in the formation of dilithium terephthalate.

- Solvent-Free Methods: Recent studies have explored solventless synthesis techniques that leverage thermal treatments to achieve desired properties without the use of solvents .

- Controlled Heating: The retro-Kolbe–Schmitt reaction can be induced by controlled heating under an inert atmosphere, allowing for the formation of new polymorphs that exhibit different electrochemical behaviors .

Dilithium terephthalate has promising applications primarily in the field of energy storage:

- Lithium-Ion Batteries: Its electrochemical properties make it suitable as an electrode material in lithium-ion batteries, where it can contribute to improved capacity and cycling stability.

- Organic Electronics: Due to its unique electronic properties, dilithium terephthalate may also find applications in organic electronic devices.

Studies on dilithium terephthalate's interactions focus on its electrochemical behavior and stability under various conditions:

- Electrochemical Characterization: Research has shown that dilithium terephthalate exhibits different redox potentials based on its structural modifications and polymorphic forms .

- Thermal Stability: Investigations into its thermal properties indicate that dilithium terephthalate remains stable up to approximately 530°C before undergoing decomposition .

Several compounds share structural similarities with dilithium terephthalate, including:

- Lithium Terephthalate: A simpler form with only one lithium ion per molecule; it exhibits lower electrochemical performance compared to dilithium terephthalate.

- Sodium Terephthalate: Similar in structure but incorporates sodium instead of lithium, which may influence solubility and electrochemical behavior.

- Potassium Terephthalate: Another alkali metal variant that differs in ionic size and interaction dynamics.

Comparison TableCompound Formula Key Characteristics Dilithium Terephthalate High stability, suitable for lithium-ion batteries Lithium Terephthalate Lower capacity than dilithium variant Sodium Terephthalate Different solubility characteristics Potassium Terephthalate Varies in ionic interactions compared to lithium

| Compound | Formula | Key Characteristics |

|---|---|---|

| Dilithium Terephthalate | High stability, suitable for lithium-ion batteries | |

| Lithium Terephthalate | Lower capacity than dilithium variant | |

| Sodium Terephthalate | Different solubility characteristics | |

| Potassium Terephthalate | Varies in ionic interactions compared to lithium |

Dilithium terephthalate stands out due to its enhanced electrochemical properties and stability compared to these similar compounds, making it particularly attractive for advanced energy storage applications.